molecular formula C18H26O4 B12677902 Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimetyl-2-octenyl)oxy)phenyl)- CAS No. 52691-44-8

Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimetyl-2-octenyl)oxy)phenyl)-

Katalognummer: B12677902
CAS-Nummer: 52691-44-8
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: ISJPPKGJQXPKDE-ACCUITESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with 6,7-dihydroxy-3,7-dimethyl-2-octenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its antioxidant properties.

    Ethanone, 1-(4-ethylphenyl)-: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

52691-44-8

Molekularformel

C18H26O4

Molekulargewicht

306.4 g/mol

IUPAC-Name

1-[4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]phenyl]ethanone

InChI

InChI=1S/C18H26O4/c1-13(5-10-17(20)18(3,4)21)11-12-22-16-8-6-15(7-9-16)14(2)19/h6-9,11,17,20-21H,5,10,12H2,1-4H3/b13-11+

InChI-Schlüssel

ISJPPKGJQXPKDE-ACCUITESSA-N

Isomerische SMILES

C/C(=C\COC1=CC=C(C=C1)C(=O)C)/CCC(C(C)(C)O)O

Kanonische SMILES

CC(=CCOC1=CC=C(C=C1)C(=O)C)CCC(C(C)(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.